molecular formula C7H12ClF3N2O B2875231 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride CAS No. 1989672-11-8

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B2875231
CAS No.: 1989672-11-8
M. Wt: 232.63
InChI Key: MKVSABCAWWVOCK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is a chemical compound offered for research purposes. Its molecular formula is C 7 H 11 F 3 N 2 O•HCl, and it has a molecular weight of 218.60 . The CAS registry number for this compound is 1699569-07-7 . Compounds featuring the 2,2,2-trifluoroacetamide group, such as this one, are of significant interest in medicinal chemistry. They are frequently utilized as intermediates in the synthesis of more complex molecules and in the development of potential therapeutic agents . For instance, structurally related trifluoroacetamide-pyrrolidine compounds have been investigated in research focused on targeting protein kinases, such as cGMP-dependent protein kinase (PKG), for applications like antimalarial drug discovery . This highlights the value of this chemical scaffold in creating novel bioactive entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c1-6(2-3-11-4-6)12-5(13)7(8,9)10;/h11H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVSABCAWWVOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 3-Methylpyrrolidin-3-Amine

This single-step method involves reacting the amine with trifluoroacetyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve 3-methylpyrrolidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0–5°C.
  • Add triethylamine (1.2 eq) as an acid scavenger.
  • Introduce trifluoroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature <10°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with 1N HCl, extract organic layer, and concentrate.
  • Precipitate hydrochloride salt via HCl(g) saturation in ethyl acetate.

Optimization Data :

Parameter Optimal Range Yield Impact
Temperature 0–10°C Prevents exotherm
Solvent DCM/EtOAc 89% vs 78% (THF)
Equivalents (TFA-Cl) 1.05–1.10 Minimizes diacylation

Challenges :

  • Competitive diacylation at higher reagent stoichiometry.
  • Moisture sensitivity requiring strict anhydrous conditions.

Protected Amine Strategy via Boc Intermediates

To circumvent selectivity issues, a Boc-protected intermediate route is employed:

Step 1: Boc Protection
React 3-methylpyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C (94% yield).

Step 2: Acylation

  • Treat Boc-protected amine (1.0 eq) with trifluoroacetic anhydride (1.2 eq) in DCM.
  • Catalyze with 4-dimethylaminopyridine (DMAP, 0.1 eq).
  • Stir at 25°C for 6 hours.

Step 3: Deprotection and Salt Formation

  • Cleave Boc group with HCl/dioxane (4M, 2.5 eq).
  • Concentrate and recrystallize from ethanol/ethyl acetate (82% overall yield).

Advantages :

  • Avoids side reactions during acylation.
  • Enables chromatographic purification of intermediates.

Alternative Method: Reductive Amination Pathway

For substrates requiring stereochemical control, a reductive amination approach is documented:

Procedure :

  • Condense 3-methylpyrrolidin-3-one with ammonium acetate in methanol.
  • Reduce with sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
  • Acylate in situ with trifluoroacetic anhydride.
  • Isolate hydrochloride salt via ion-exchange chromatography.

Key Data :

  • Stereoselectivity : 7:1 dr favoring cis-isomer.
  • Catalyst : Pd/C (5% wt) enables hydrogenolytic debenzylation.

Industrial-Scale Process Considerations

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) improve acylation kinetics but complicate removal.
  • Ethyl acetate is preferred for its low toxicity and ease of phase separation.

Temperature Control

  • Exothermic acylation requires jacketed reactors with glycol cooling (-5°C capability).
  • Adiabatic temperature rise of 34°C observed without cooling.

Quality Control Metrics

Parameter Specification Analytical Method
Purity ≥99.0% HPLC (C18, 0.1% TFA)
Residual Solvents <500 ppm (ICH Q3C) GC-MS
Chloride Content 18.5–19.5% Argentometric titration

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Direct Acylation 78–89 95–98 Pilot-plant viable
Boc Protection 80–82 99+ Requires extra steps
Reductive Amination 65–70 92–95 Limited to lab scale

Trade-offs :

  • Direct acylation offers simplicity but risks impurities.
  • Protected routes increase yield at the cost of additional steps.

Critical Process Validation Steps

Reaction Monitoring

  • In-line FTIR tracks carbonyl absorption (1690–1720 cm⁻¹) for real-time endpoint detection.
  • HPLC-MS identifies diacylated byproducts (m/z +162).

Crystallization Optimization

  • Anti-solvent screening identifies heptane as optimal for crystal habit modification.
  • Cooling rate of 0.5°C/min maximizes crystal size (D90 <50µm).

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems reduce reaction time from 12 hours to 8 minutes.
  • Enables precise temperature control (-10°C ±0.5°C).

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to active sites on enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous trifluoroacetamide derivatives:

Structural Analogues with Heterocyclic Amine Substituents

  • N-(4-Amino-1-naphthyl)-2,2,2-trifluoro-N-[3-(1-piperidinyl)propyl]acetamide hydrochloride (): Features a naphthyl group and a piperidinylpropyl chain.
  • 2,2,2-Trifluoro-N-(3-pyridyl)acetamide ():

    • Pyridyl substituent instead of pyrrolidinyl.
    • Higher polarity due to the aromatic nitrogen, leading to altered solubility and electronic properties. Melting point: 122–126°C .
  • 2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride (): Tetrahydroisoquinoline-derived substituent. Molecular weight: 294.7 g/mol, significantly higher than the target compound, suggesting extended pharmacokinetic half-life .

Analogues with Aliphatic Amine Substituents

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (): Simple ethylamine backbone with an amino group. Lower structural similarity (0.55), resulting in reduced steric hindrance and possibly higher reactivity .
  • (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride ():

    • Stereoisomer of the target compound with an R-configuration at the 3-position.
    • Chiral center may lead to enantioselective interactions in biological systems, such as improved binding affinity to specific receptors .

Piperidine-Based Analogues

  • 2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride ():
    • Piperidine ring (6-membered) vs. pyrrolidine (5-membered).
    • Molecular weight: 246.66 g/mol. The larger ring size may confer conformational flexibility, altering binding kinetics .

Aromatic and Hybrid Analogues

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide (): Dual pyridine rings and a chloro-trifluoromethyl group.
  • 2,2,2-Trifluoro-N-(4-fluoro-3-piperidin-4-yl-benzyl)acetamide hydrochloride ():

    • Fluorinated benzyl group introduces aromatic electronegativity and hydrogen-bonding capacity.
    • May exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius .

Key Comparative Insights

  • Molecular Weight and Solubility: Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than non-ionic analogues (e.g., ).
  • Biological Interactions : Pyrrolidine/piperidine rings influence target selectivity (e.g., CNS vs. peripheral targets), while aromatic substituents (naphthyl, pyridyl) may enhance binding to enzymes or receptors with hydrophobic pockets.
  • Synthetic Complexity : Compounds with stereocenters () or bulky groups () require more intricate synthetic routes compared to simpler derivatives ().

Research Implications

The target compound’s balance of rigidity (pyrrolidine) and lipophilicity (trifluoromethyl) positions it as a candidate for central nervous system drug development. Structural modifications, such as introducing fluorine on aromatic rings () or chiral centers (), could optimize pharmacokinetic profiles. Further studies should explore its comparative efficacy in vitro and in vivo against the analogues discussed.

Biological Activity

2,2,2-Trifluoro-N-(3-methylpyrrolidin-3-yl)acetamide hydrochloride is a compound with significant biological activity, particularly in pharmacological and biochemical applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₅H₈ClF₃N₂O
  • Molecular Weight : 196.58 g/mol
  • CAS Number : 1132-61-2

The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as an organic buffering agent , maintaining physiological pH in cell culture systems, which is critical for cellular functions and enzyme activities .

Key Mechanisms:

  • Buffering Capacity : The compound stabilizes pH levels in biological systems, particularly in cell cultures where pH fluctuations can adversely affect cellular metabolism and growth.
  • Enzyme Modulation : Preliminary studies suggest that it may influence enzyme activities involved in metabolic pathways by altering the local environment's pH .

Biological Activity

Research indicates that this compound exhibits a range of biological effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures can possess antimicrobial properties. While specific data on this compound is limited, the presence of the trifluoromethyl group often correlates with enhanced antimicrobial efficacy against various pathogens.

Neuropharmacological Effects

The structural similarity to other pyrrolidine derivatives suggests potential neuropharmacological effects. Compounds like these have been studied for their interactions with neurotransmitter systems, particularly in modulating GABAergic and dopaminergic pathways.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Developed a screening assay demonstrating that related compounds inhibit Type III secretion systems (T3SS) in pathogenic bacteria. While not directly testing this compound, the study provides insights into the potential inhibitory effects on bacterial virulence factors .
Biosynth AG (2023)Reports indicate that this compound serves as an effective non-ionic organic buffering agent in cell cultures, maintaining stability within a pH range of 6-8.5 .
Patent US6335350B1Describes similar acetamides as useful in treating diseases associated with herpes viruses, suggesting a broader antiviral potential for compounds within this class .

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